2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride” is a complex organic molecule. It contains a methoxyphenol moiety, which is a common structure in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds containing the 2-methoxyphenol moiety have been synthesized and studied for their antioxidant activity . The synthesis of these compounds typically involves various organic reactions and is characterized using techniques like 1H NMR, 13C NMR, FT-IR, and elemental analysis spectroscopy .Scientific Research Applications
Agonists for ORL1 Receptor
Discovery of High-affinity Ligands for ORL1 Receptor : The identification of 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one as a high-affinity ligand for the human ORL1 receptor has led to the synthesis of a series of ligands with significant affinity and selectivity. These compounds, including 8-(5-methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and 8-acenaphten-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, serve as potent ORL1 receptor agonists, offering promising avenues for the study of this receptor in pain modulation and other neurophysiological functions (Röver et al., 2000).
Spiro Compounds Synthesis
Imidazole Spiro Compounds from Pyrrole-Diones and Phenylurea : The synthesis of 8-hydroxy-3phenyl-1,3,6-triazaspiro[4.4]-non-8-ene-2,4,7-triones from 5-alkoxycarbonyl-substituted 1 Н -pyrrole-2,3-diones and phenylurea highlights a novel pathway in the creation of spiro compounds. This synthesis route, along with the studied crystal structures, contributes to the expanding knowledge on spiro compounds and their potential applications in medicinal chemistry and material science (Dubovtsev et al., 2016).
Anticonvulsant Activity of Spiro Compounds
Fluorinated N-Phenyl- and N-Benzyl-Spiro Dione Derivatives : The synthesis and testing of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones for anticonvulsant activity highlight the therapeutic potential of spiro compounds in epilepsy management. This research not only contributes to understanding the structure-activity relationship but also opens new avenues for the development of anticonvulsant medications (Obniska et al., 2006).
properties
IUPAC Name |
2-(2-methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-19-11-5-3-2-4-10(11)12-16-13(18)14(17-12)6-8-15-9-7-14;/h2-5,15H,6-9H2,1H3,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBQLEALSGKINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3(CCNCC3)C(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.